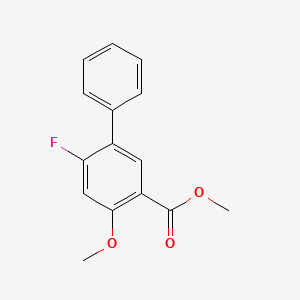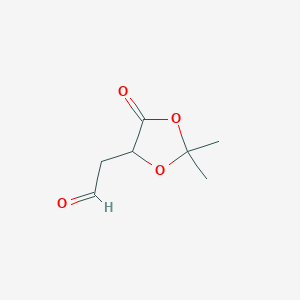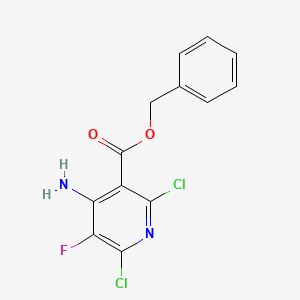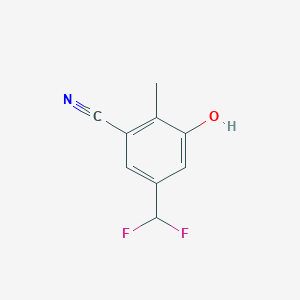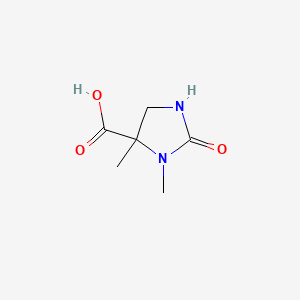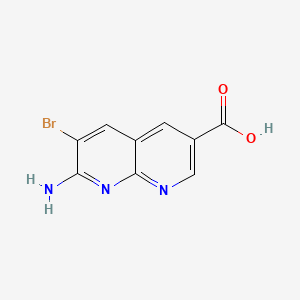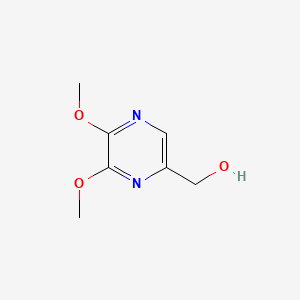
5,6-dimethoxy-2-Pyrazinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-2-Pyrazinemethanol is an organic compound with a molecular formula of C8H10N2O3 It is a derivative of pyrazine, characterized by the presence of two methoxy groups at the 5 and 6 positions and a hydroxymethyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-Pyrazinemethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6-dimethoxypyrazine.
Hydroxymethylation: The key step involves the introduction of a hydroxymethyl group at the 2 position of the pyrazine ring. This can be achieved through a reaction with formaldehyde under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethoxy-2-Pyrazinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form 5,6-dimethoxy-2-pyrazinemethane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: 5,6-Dimethoxy-2-pyrazinecarboxylic acid.
Reduction: 5,6-Dimethoxy-2-pyrazinemethane.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
5,6-Dimethoxy-2-Pyrazinemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as a building block for more complex compounds.
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxy-2-Pyrazinemethanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. The methoxy groups may also influence the compound’s lipophilicity and ability to cross biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: This compound shares the dimethoxy substitution pattern but differs in its core structure.
2,6-Dimethoxy-N-(2,4,5-trichlorophenyl)benzamide: Another compound with methoxy groups, but with a different functional group and core structure.
Uniqueness
5,6-Dimethoxy-2-Pyrazinemethanol is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H10N2O3 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
(5,6-dimethoxypyrazin-2-yl)methanol |
InChI |
InChI=1S/C7H10N2O3/c1-11-6-7(12-2)9-5(4-10)3-8-6/h3,10H,4H2,1-2H3 |
Clé InChI |
HMSORAQAUICXGD-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(N=C1OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



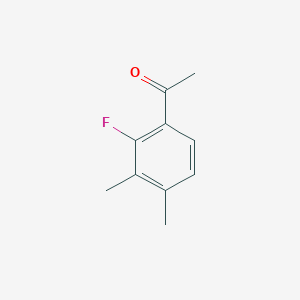
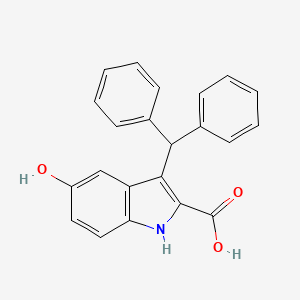

![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)
